molecular formula C16H20Cl2N2O2S B8332239 2-[5-(3,5-Dichloro-phenylsulfanyl)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]-ethanol

2-[5-(3,5-Dichloro-phenylsulfanyl)-4-isopropyl-2-methyl-imidazol-1-ylmethoxy]-ethanol

Cat. No. B8332239
M. Wt: 375.3 g/mol
InChI Key: ANVBHKHRFKDTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06054591

Procedure details

The compound 8 (375 mg, 1 mmol) was alkylated with the pivaloyloxymethyl iodide (1.21 g, 5 mmol) under potassium carbonate (415 mg, 3 mmol) in the same manner as the example 61 to give the compound 77 (158 mg, 32%) as oil. Rf 0.26 (1:1 EtOAc - hexane).
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
1.21 g
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([S:9][C:10]2[N:14]([CH2:15][O:16][CH2:17][CH2:18][OH:19])[C:13]([CH3:20])=[N:12][C:11]=2[CH:21]([CH3:23])[CH3:22])[CH:5]=[C:6]([Cl:8])[CH:7]=1.[C:24]([O:30][CH2:31]I)(=[O:29])[C:25]([CH3:28])([CH3:27])[CH3:26]>>[CH3:26][C:25]([CH3:28])([CH3:27])[C:24]([O:30][CH2:31][O:19][CH2:18][CH2:17][O:16][CH2:15][N:14]1[C:10]([S:9][C:4]2[CH:5]=[C:6]([Cl:8])[CH:7]=[C:2]([Cl:1])[CH:3]=2)=[C:11]([CH:21]([CH3:23])[CH3:22])[N:12]=[C:13]1[CH3:20])=[O:29]

Inputs

Step One
Name
Quantity
375 mg
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1COCCO)C)C(C)C
Step Two
Name
Quantity
1.21 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)OCOCCOCN1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 158 mg
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.